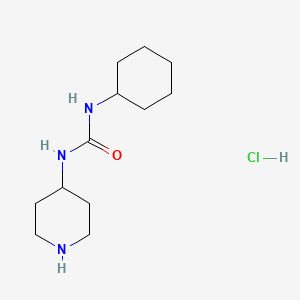

1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride

Overview

Description

1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C12H24ClN3O . It is a heterocyclic compound that includes a piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group, a piperidin-4-yl group, and a urea group . The average mass of the molecule is 225.331 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, piperidine derivatives are known to be involved in a variety of chemical reactions .Scientific Research Applications

Pharmacokinetic Screening

1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride derivatives have been explored for their pharmacokinetic properties in the context of soluble epoxide hydrolase (sEH) inhibition. Soluble epoxide hydrolase is a therapeutic target for treating cardiovascular diseases and inflammatory pain due to its role in metabolizing epoxyeicosatrienoic acids, which have anti-hypertensive and anti-inflammatory properties. A study evaluated various sEH inhibitors in dogs, demonstrating that compounds with piperidyl or cyclohexyl groups showed favorable pharmacokinetic profiles, including high plasma concentrations and long half-lives, suggesting their potential as veterinary therapeutics and for evaluating sEH biology in animal models (Tsai et al., 2010).

Analgesic Effects

Compounds structurally related to this compound, specifically phencyclidine derivatives, have been studied for their analgesic effects. Research on new derivatives demonstrated significant analgesic effects compared to phencyclidine, indicating potential therapeutic applications for acute and chronic pain management (Ahmadi et al., 2009), (Ahmadi et al., 2010).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural motifs with this compound, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds showed significant potency, suggesting their potential in developing treatments for conditions like dementia (Sugimoto et al., 1990).

NMDA Receptor Antagonism

Research has also explored the role of related compounds in modulating NMDA receptors, which are involved in neurotransmission and have implications in various neurological disorders. Studies have demonstrated the potential of these compounds in inhibiting NMDA receptor-mediated processes, indicating their therapeutic potential in conditions such as epilepsy and neurodegeneration (Ferkany et al., 1989).

Metabolic Stability and Solubility

Amino acid-derived cyclohexyl and adamantyl ureas, related to this compound, have been investigated for their metabolic stability and solubility as sEH inhibitors. These studies aim to develop compounds with better oral availability and therapeutic efficacy by improving pharmacokinetic properties (Morisseau et al., 2006).

Future Directions

Piperidine derivatives, including 1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride, continue to be an area of interest in drug discovery due to their presence in more than twenty classes of pharmaceuticals . Future research will likely focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives have been used in the synthesis of a biologically active substance—11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1) . 11β-HSD1 is used for treating diseases associated with cortisol abnormalities .

Mode of Action

Piperidine derivatives are known to interact with their targets through various mechanisms . For example, some piperidine derivatives have been found to inhibit tubulin polymerization , which can lead to antiproliferative activity .

Biochemical Pathways

Piperidine derivatives are known to affect a wide range of biochemical pathways .

Pharmacokinetics

Piperidine derivatives are known to have significant pharmacokinetic properties that make them valuable in drug design .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

properties

IUPAC Name |

1-cyclohexyl-3-piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O.ClH/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h10-11,13H,1-9H2,(H2,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGZZIMAZVRQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233958-90-1 | |

| Record name | Urea, N-cyclohexyl-N′-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

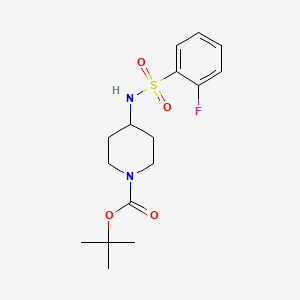

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

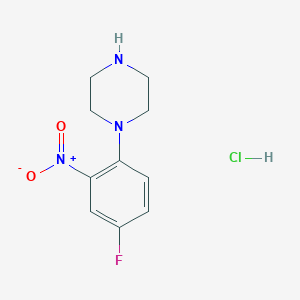

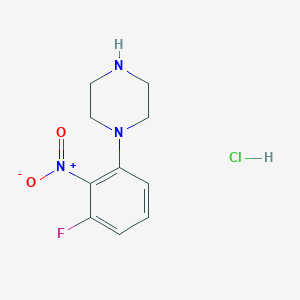

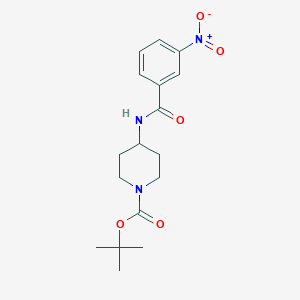

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027090.png)

![4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027100.png)

![2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3027109.png)

![tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027110.png)